molecular formula C16H26N2O5S B2817186 Methyl 6-(1-(methylsulfonyl)piperidine-4-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate CAS No. 2034308-10-4

Methyl 6-(1-(methylsulfonyl)piperidine-4-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate

Cat. No.: B2817186
CAS No.: 2034308-10-4
M. Wt: 358.45
InChI Key: NYHQSCTWDHBSTO-UHFFFAOYSA-N
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Description

Methyl 6-(1-(methylsulfonyl)piperidine-4-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate is a structurally complex compound featuring a 6-azaspiro[2.5]octane core fused with a piperidine ring substituted with a methylsulfonyl group and a carbonyl moiety. This molecule integrates spirocyclic, sulfonamide, and ester functionalities, making it a candidate for medicinal chemistry applications, particularly in targeting protein-protein interactions or enzyme modulation. Its synthesis likely involves multi-step reactions, including spirocyclization and sulfonylation, as inferred from related compounds in the literature .

Properties

IUPAC Name

methyl 6-(1-methylsulfonylpiperidine-4-carbonyl)-6-azaspiro[2.5]octane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O5S/c1-23-15(20)13-11-16(13)5-9-17(10-6-16)14(19)12-3-7-18(8-4-12)24(2,21)22/h12-13H,3-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHQSCTWDHBSTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC12CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(1-(methylsulfonyl)piperidine-4-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate typically involves multi-step organic reactions. One common approach is to start with the formation of the piperidine ring, followed by the introduction of the spirocyclic structure and the methylsulfonyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(1-(methylsulfonyl)piperidine-4-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Muscarinic Receptor Agonism

Research indicates that this compound functions as an agonist for muscarinic M1 and M4 receptors. These receptors are implicated in cognitive processes, and their modulation could provide therapeutic avenues for conditions such as Alzheimer's disease and schizophrenia.

Case Study: Cognitive Enhancement

A study highlighted in patent literature suggests that compounds similar to methyl 6-(1-(methylsulfonyl)piperidine-4-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate have shown promise in enhancing cognitive function in animal models. This is attributed to their selective action on the M1 receptor, which is associated with memory and learning processes .

Potential Treatment for Schizophrenia

The compound’s ability to modulate neurotransmitter systems makes it a candidate for treating schizophrenia. Research has focused on its effects on dopaminergic and glutamatergic pathways, which are often dysregulated in schizophrenia patients.

Case Study: Pharmacological Profiles

In a comparative analysis of various muscarinic receptor agonists, this compound exhibited a favorable pharmacological profile, suggesting lower side effects compared to traditional antipsychotics .

Neuroprotective Effects

Preliminary studies suggest that the compound may possess neuroprotective properties, potentially offering benefits in neurodegenerative diseases.

Case Study: Neuroprotection in Animal Models

Experiments conducted on rodent models have shown that administration of this compound can reduce neuroinflammation and promote neuronal survival under stress conditions, indicating its potential as a neuroprotective agent .

Data Tables

Activity TypeDescriptionReference
Muscarinic AgonismSelective M1 and M4 receptor activation
Cognitive EnhancementImprovement in learning and memory
Neuroprotective EffectsReduction of neuroinflammation

Mechanism of Action

The mechanism of action of Methyl 6-(1-(methylsulfonyl)piperidine-4-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of spirocyclic and piperidine-derived molecules. Below is a systematic comparison with structurally or functionally analogous compounds:

Structural Analogues

Compound Name Key Structural Differences Potential Applications
Methyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride (CAS 608140-67-6) Lacks the 1-(methylsulfonyl)piperidine-4-carbonyl substituent; simpler spirocyclic ester Intermediate in organic synthesis
6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid (CAS 122860-33-7) Replaces methyl ester with tert-butoxycarbonyl and carboxylic acid groups Protecting group strategies in peptide chemistry
1-Benzyl 4-methyl piperidine-1,4-dicarboxylate (CAS 167484-18-6) Non-spirocyclic; features benzyl and methyl esters on piperidine Catalysis or ligand design
tert-Butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate (CAS 138163-07-2) Piperazine instead of spirocyclic core; tert-butyl ester Kinase inhibitor scaffolds

Functional Comparison

  • Sulfonamide vs. Ester Groups : The methylsulfonyl group in the target compound may improve metabolic stability relative to esters or carboxylic acids in analogues like CAS 122860-33-7, which are prone to hydrolysis .
  • Synthetic Complexity : The target compound’s synthesis is more challenging than simpler spirocyclic esters (e.g., CAS 608140-67-6) due to the introduction of the piperidine-sulfonamide moiety .

Pharmacokinetic and Physicochemical Properties

While direct data for the target compound are unavailable, inferences can be drawn from similar compounds:

  • LogP : The methylsulfonyl group likely reduces lipophilicity compared to tert-butoxycarbonyl derivatives, improving aqueous solubility .
  • Metabolic Stability : Sulfonamides generally exhibit slower hepatic clearance than esters, suggesting superior in vivo stability for the target compound .

Biological Activity

Methyl 6-(1-(methylsulfonyl)piperidine-4-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies, including molecular mechanisms, in vitro and in vivo evaluations, and structure-activity relationships.

Chemical Structure and Properties

The compound's structure features a spirocyclic framework, which is known to influence biological activity through its unique conformation and steric properties. The presence of a methylsulfonyl group and a piperidine moiety is particularly relevant, as these functional groups are often associated with various pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing piperidine structures have shown significant inhibition of tumor growth across various cancer cell lines. Specific mechanisms include:

  • Microtubule Destabilization : Compounds with similar structures have been reported to inhibit microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .
  • MDM2 Inhibition : Some related compounds act as potent inhibitors of the MDM2 protein, which is involved in regulating the p53 tumor suppressor pathway. These inhibitors have demonstrated significant antitumor efficacy in xenograft models .

The biological activity of this compound may involve multiple pathways:

  • Apoptosis Induction : Studies show that related compounds can enhance caspase activity, indicating an apoptotic mechanism at play .
  • Cell Cycle Arrest : Compounds have been observed to cause G2/M phase arrest in cancer cells, thereby inhibiting proliferation .
  • Inhibition of Oncogenic Pathways : Inhibition of key signaling pathways such as those mediated by MDM2 can restore p53 function, leading to increased apoptosis in tumor cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

CompoundStructure FeaturesBiological Activity
APiperidine moietyAnticancer activity
BMethylsulfonyl groupApoptosis induction
CSpirocyclic structureMicrotubule destabilization

Each modification to the core structure influences both pharmacokinetics and pharmacodynamics, highlighting the importance of specific functional groups in enhancing therapeutic efficacy.

Case Studies

Several case studies illustrate the compound's potential:

  • In Vitro Studies : Compounds similar to this compound have been tested against various cancer cell lines, showing IC50 values in the low micromolar range, suggesting effective cytotoxicity .
  • In Vivo Efficacy : Animal models treated with these compounds exhibited significant tumor regression compared to controls, further supporting their potential as anticancer agents .

Q & A

Basic: What are the recommended synthetic routes for preparing Methyl 6-(1-(methylsulfonyl)piperidine-4-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate?

The synthesis typically involves:

  • Spirocyclic framework construction : Cyclopropane ring formation via carbene insertion or cycloaddition reactions, followed by azaspiro ring closure using intramolecular nucleophilic substitution .
  • Functionalization : Introduction of the methylsulfonyl-piperidine moiety via coupling reactions (e.g., EDC/HOBt-mediated amide bond formation) .
  • Esterification : Methyl ester formation under mild conditions (e.g., methanol with catalytic HCl) to avoid spirocycle degradation .
    Key validation : Monitor reaction progress using LC-MS and confirm purity via HPLC (>95%) .

Basic: How is the structural integrity of the spirocyclic core validated experimentally?

  • NMR spectroscopy :
    • ¹H NMR : Look for characteristic splitting patterns (e.g., cyclopropane protons at δ 0.8–1.2 ppm and azaspiro NH signals at δ 2.5–3.5 ppm) .
    • ¹³C NMR : Confirm spiro junction via quaternary carbon signals (δ 45–55 ppm) .
  • X-ray crystallography : Resolve spatial arrangement of the spiro[2.5]octane system and piperidine substituents .
    Note : Compare spectral data with structurally related analogs (e.g., ethyl 6-oxaspiro[2.5]octane-1-carboxylate) to identify deviations .

Advanced: How can synthetic yields be optimized for the methylsulfonyl-piperidine coupling step?

  • Parameter optimization :
    • Solvent : Use DMF or DCM for improved solubility of the spirocyclic intermediate .
    • Temperature : Maintain 0–5°C during coupling to minimize side reactions (e.g., sulfonamide over-formation) .
    • Stoichiometry : Employ a 1.2:1 molar ratio of methylsulfonyl-piperidine to spiro-core to account for steric hindrance .
  • Post-reaction workup : Purify via flash chromatography (silica gel, 5% MeOH in DCM) to isolate the target compound with >85% yield .

Advanced: How should researchers resolve contradictions in biological activity data across structural analogs?

  • Case example : If the compound shows lower kinase inhibition than ethyl 3-cyclopropyl-1-(4-fluorophenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate :
    • Structural analysis : Compare electrostatic potentials (DFT calculations) to assess steric clashes or electronic mismatches at the active site .
    • Assay standardization : Re-evaluate under uniform conditions (e.g., ATP concentration, pH 7.4) to eliminate variability .
    • SAR studies : Systematically modify substituents (e.g., replace methylsulfonyl with isopropylsulfonyl) to isolate contributing factors .

Basic: What spectroscopic techniques are critical for characterizing the ester moiety?

  • IR spectroscopy : Identify ester carbonyl (C=O) stretch at ~1740 cm⁻¹ and methyl C-O vibrations at 1250–1050 cm⁻¹ .
  • Mass spectrometry : Confirm molecular ion peak at m/z 393.5 (C₂₀H₂₇NO₅S) with fragmentation patterns matching ester cleavage (e.g., loss of COOCH₃) .

Advanced: What strategies mitigate degradation during long-term storage?

  • Storage conditions :
    • Temperature : -20°C under inert gas (Ar/N₂) to prevent oxidation of the sulfonyl group .
    • Solvent : Store in anhydrous DMSO or acetonitrile to avoid hydrolysis of the ester .
  • Stability monitoring : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and track impurities via UPLC-PDA .

Basic: What preliminary assays are recommended to screen bioactivity?

  • Enzyme inhibition : Test against serine/threonine kinases (e.g., PKA, PKC) at 10 µM to identify broad-spectrum activity .
  • Cellular assays : Evaluate cytotoxicity in HEK293 or HepG2 cells (MTT assay, 48h exposure) to establish IC₅₀ values .
  • Binding studies : Use SPR to measure affinity for common targets (e.g., GPCRs) with a KD threshold of <1 µM .

Advanced: How can computational methods guide the optimization of pharmacokinetic properties?

  • ADMET prediction :
    • LogP : Target 2–3 using substituent modifications (e.g., replacing methyl with trifluoromethyl) to balance solubility and membrane permeability .
    • CYP450 metabolism : Screen for CYP3A4/2D6 inhibition using molecular docking (AutoDock Vina) to reduce off-target effects .
  • MD simulations : Simulate blood-brain barrier penetration (e.g., using CHARMM force fields) to assess CNS activity potential .

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